molecular formula C16H20N4O2S B2456604 N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(propan-2-yloxy)benzamide CAS No. 2415623-65-1

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(propan-2-yloxy)benzamide

Cat. No.: B2456604
CAS No.: 2415623-65-1
M. Wt: 332.42
InChI Key: CVBMABJVWMQJTR-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(propan-2-yloxy)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a thiadiazole ring, azetidine ring, and benzamide moiety, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

The synthesis of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(propan-2-yloxy)benzamide involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate . The azetidine ring is then introduced through a cyclization reaction involving appropriate precursors. The final step involves coupling the azetidine-thiadiazole intermediate with 4-propan-2-yloxybenzoyl chloride under suitable conditions to form the target compound .

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt DNA replication processes, thereby inhibiting the growth of bacterial and cancer cells . The compound may also interact with enzymes and proteins involved in cell signaling pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(propan-2-yloxy)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

Properties

IUPAC Name

N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-10(2)22-14-6-4-12(5-7-14)15(21)17-13-8-20(9-13)16-19-18-11(3)23-16/h4-7,10,13H,8-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBMABJVWMQJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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